ethyl N-(2,2,2-trichloroethyl)carbamate
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Overview
Description
Ethyl N-(2,2,2-trichloroethyl)carbamate is an organic compound with the molecular formula C5H8Cl3NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(2,2,2-trichloroethyl)carbamate can be synthesized through the reaction of ethyl carbamate with 2,2,2-trichloroethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,2,2-trichloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate compounds.
Substitution: It can undergo nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroethyl carbamate derivatives, while substitution reactions can produce a variety of carbamate compounds with different functional groups .
Scientific Research Applications
Ethyl N-(2,2,2-trichloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl N-(2,2,2-trichloroethyl)carbamate involves its interaction with molecular targets such as enzymes. The trichloroethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in applications like pesticide development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(1-methoxy-2,2,2-trichloroethyl)carbamate
- Ethyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate
- Ethyl N-(1-(methylthio)-2,2,2-trichloroethyl)carbamate
Uniqueness
Ethyl N-(2,2,2-trichloroethyl)carbamate is unique due to its specific trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong inhibition of biological pathways is required .
Properties
CAS No. |
59357-92-5 |
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Molecular Formula |
C5H8Cl3NO2 |
Molecular Weight |
220.48 g/mol |
IUPAC Name |
ethyl N-(2,2,2-trichloroethyl)carbamate |
InChI |
InChI=1S/C5H8Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI Key |
LFCZTAMKCJLTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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